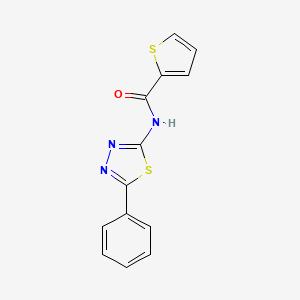

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals that have attracted interest for their diverse biological activities and applications in materials science. Its synthesis, molecular structure, chemical reactions, and properties are pivotal in understanding its potential applications and interactions.

Synthesis Analysis

The synthesis of this compound, alongside others, involves the cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate to yield thiadiazole derivatives. This process is marked by the loss of H2O and, in some cases, by the condensation and loss of H2S, leading to various thiadiazole compounds (Dani et al., 2013).

Molecular Structure Analysis

The compound's molecular structure has been characterized using techniques such as IR, NMR, and single-crystal X-ray data. Studies have shown that the structure is stabilized through both intramolecular and intermolecular hydrogen bonding, crystallizing in the monoclinic system. Geometry optimization performed using the DFT method compares well with X-ray data, indicating the compound's stability based on the negative values of HOMO and LUMO energies (Dani et al., 2013).

Chemical Reactions and Properties

This compound is synthesized through reactions that involve cyclization and condensation mechanisms, indicative of its reactivity. The involvement of manganese(II) salts as catalysts in its synthesis suggests potential for further chemical modifications and reactions under various conditions (Dani et al., 2013).

Physical Properties Analysis

While specific studies on the physical properties of this exact compound were not directly identified, related research on thiadiazole derivatives emphasizes their solid-state fluorescence, aggregation-induced emission effects, and large Stokes shifts. These properties suggest potential applications in materials science, particularly in the development of fluorescent materials and sensors (Zhang et al., 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including the compound , have been explored in various contexts, including their stability, reactivity, and potential for forming stable complexes with metals. The electronic transitions associated with these compounds are mainly associated with π⋯π transitions, indicative of their potential utility in electronic and photonic applications (Dani et al., 2013).

Orientations Futures

Thiadiazole derivatives, including “N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide”, have shown promising pharmacological activities, suggesting their potential as lead compounds for further drug development . Future research could focus on exploring their therapeutic potential and optimizing their properties for clinical use.

Propriétés

IUPAC Name |

N-(5-phenyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS2/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACANPHQMNZSILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5614924.png)

![(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride](/img/structure/B5614929.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyridazine](/img/structure/B5614935.png)

![3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5614952.png)

![3-[3-(4-morpholinyl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5614956.png)

![4-cyclopentyl-2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5614973.png)

![5-(phenoxymethyl)-4-[(3,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5614983.png)

![1-(3-chlorophenyl)-4-[(3-hydroxy-1-piperidinyl)acetyl]-2-piperazinone](/img/structure/B5614987.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5615010.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2,5-dimethyl-3-furamide](/img/structure/B5615012.png)